Cas no 42574-72-1 (2-Butenoic acid,4-oxo-4-(3-pyridinylamino)-, (2Z)-)
42574-72-1 structure
Product Name:2-Butenoic acid,4-oxo-4-(3-pyridinylamino)-, (2Z)-
Numero CAS:42574-72-1
MF:C9H8N2O3
MW:192.1714220047
CID:332374
PubChem ID:697042
Update Time:2025-04-19
2-Butenoic acid,4-oxo-4-(3-pyridinylamino)-, (2Z)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Butenoic acid,4-oxo-4-(3-pyridinylamino)-, (2Z)-
- (E)-4-oxo-4-(pyridin-3-ylamino)but-2-enoic acid
- 3-(Pyridin-3-ylcarbamoyl)-acrylic acid
- 3-pyridylamide maleic acid
- AC1LF3HQ
- CCG-588
- HMS2522C16
- maleic acid 3-pyridylmonoamide
- N-(3-Pyridyl)-maleamic acid
- N-(3-Pyridyl)-maleiamic acid
- NSC209948
- 42574-72-1
- BDBM56547
- NSC-209948
- SCHEMBL17667095
- 4-oxo-4-(3-pyridinylamino)-2-butenoic acid
- DVKSJLWFAOFXDM-ONEGZZNKSA-N
- (2E)-4-Oxo-4-(3-pyridinylamino)-2-butenoic acid #
- cid_697042
- (E)-4-keto-4-(3-pyridylamino)but-2-enoic acid
- (E)-4-oxidanylidene-4-(pyridin-3-ylamino)but-2-enoic acid
- 4-Oxo-4-(3-pyridylamino)but-2-enoic acid
- CHEMBL1335699
- 2-Butenoic acid, 4-oxo-4-(3-pyridilamino)-, (Z)
- AKOS000582079
- (E)-4-oxo-4-(3-pyridinylamino)-2-butenoic acid
- SMR000171652
- MLS000553640
-
- Inchi: 1S/C9H8N2O3/c12-8(3-4-9(13)14)11-7-2-1-5-10-6-7/h1-6H,(H,11,12)(H,13,14)/b4-3+
- Chiave InChI: DVKSJLWFAOFXDM-ONEGZZNKSA-N
- Sorrisi: O=C(/C=C/C(=O)O)NC1C=NC=CC=1
Proprietà calcolate
- Massa esatta: 192.05354
- Massa monoisotopica: 192.053
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 14
- Conta legami ruotabili: 3
- Complessità: 250
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.2
- Superficie polare topologica: 79.3Ų
Proprietà sperimentali
- Densità: 1.402
- Punto di ebollizione: 483.1°C at 760 mmHg
- Punto di infiammabilità: 246°C
- Indice di rifrazione: 1.642
- PSA: 79.29
- LogP: 0.73390
2-Butenoic acid,4-oxo-4-(3-pyridinylamino)-, (2Z)- Letteratura correlata
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
42574-72-1 (2-Butenoic acid,4-oxo-4-(3-pyridinylamino)-, (2Z)-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti